![molecular formula C7H6F2N2O B2875757 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde CAS No. 2173999-87-4](/img/structure/B2875757.png)
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The presence of the difluorocyclopropyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde typically involves the formation of the difluorocyclopropyl group followed by its incorporation into the pyrazole ring. One common method involves the reaction of a suitable precursor with difluorocarbene, generated in situ, to form the difluorocyclopropyl intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluorocyclopropyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications .
Biological Activity
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde (CAS No. 2173999-87-4) is a synthetic compound that has attracted attention in various fields due to its unique structural properties and potential biological activities. The compound features a difluorocyclopropyl group, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H6F2N2O, with a molecular weight of 172.13 g/mol. The presence of the aldehyde functional group and the difluorocyclopropyl moiety contributes to its distinctive chemical properties.
The mechanism of action for this compound involves:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
- Enzyme Interaction : The difluorocyclopropyl group may enhance binding affinity to specific enzymes or receptors, influencing various biochemical pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
- Antimicrobial Activity : Pyrazole derivatives have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
- Antitumor Properties : Some studies have indicated that pyrazole compounds may possess antitumor activity through mechanisms involving apoptosis and inhibition of cancer cell proliferation .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Antimicrobial | Effective against various bacteria | |
Antitumor | Induction of apoptosis in cancer cells |
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory activity of pyrazole derivatives, including those structurally similar to this compound, it was found that several compounds exhibited comparable effects to standard anti-inflammatory drugs like diclofenac. The study utilized hemolysis assays to measure the efficacy of these compounds in reducing inflammation markers .
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial properties of pyrazole derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further as a potential antimicrobial agent .
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9)1-6(7)11-3-5(4-12)2-10-11/h2-4,6H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTSAFGIFVDHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=C(C=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173999-87-4 |
Source
|
Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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